

# Application Notes and Protocols: Friedel-Crafts Alkylation Catalyzed by Scandium Compounds

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Compound of Interest		
Compound Name:	Scandium(3+);triacetate;hydrate	
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This document provides detailed application notes and experimental protocols for Friedel-Crafts alkylation reactions catalyzed by scandium compounds, with a particular focus on the versatile Lewis acid catalyst, scandium(III) triflate (Sc(OTf)<sub>3</sub>). These protocols are designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

### Introduction

Friedel-Crafts alkylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the introduction of alkyl groups onto aromatic rings.[1] Traditionally, this reaction has been catalyzed by strong Lewis acids like aluminum chloride (AlCl<sub>3</sub>), which often suffer from drawbacks such as high catalyst loading, harsh reaction conditions, and generation of stoichiometric waste.[2]

Scandium(III) triflate has emerged as a highly effective and user-friendly catalyst for a wide range of organic transformations, including Friedel-Crafts alkylations.[3] Its notable advantages include high catalytic activity, water tolerance, and recyclability, making it an attractive alternative to conventional Lewis acids.[3][4] Scandium-catalyzed Friedel-Crafts reactions often proceed under mild conditions with high yields and selectivities, and have found significant applications in the synthesis of complex molecules and pharmaceutical intermediates.[5]



# Data Presentation: Performance of Scandium Catalysts in Friedel-Crafts Alkylation

The following tables summarize the quantitative data for various Friedel-Crafts alkylation reactions catalyzed by scandium compounds, showcasing the versatility and efficiency of these catalytic systems.

Table 1: Sc(OTf)<sub>3</sub>-Catalyzed Alkylation of Aromatic Compounds with Alkenes in Ionic Liquids[4] [6]

Entry	Arene	Alkene	Product	Yield (%)
1	Benzene	1-Octene	2-Phenyloctane	95
2	Toluene	1-Octene	2-(p-Tolyl)octane / 2-(o- Tolyl)octane	92 (90:10)
3	Anisole	Cyclohexene	(Cyclohexyl)anis ole	85

Table 2: Sc(OTf)3-Catalyzed Benzylation of Arenes with Benzyl Alcohol[7][8]

Entry	Arene	Benzyl Alcohol	Catalyst Loading (mol%)	Time (h)	Yield (%)
1	Anisole	Benzyl alcohol	1	4	92
2	Toluene	4- Methoxybenz yl alcohol	0.5	6	88
3	Mesitylene	Benzyl alcohol	1	3	95



Table 3: Asymmetric Friedel-Crafts Alkylation of Indoles with  $\alpha,\beta$ -Unsaturated Ketones using a Chiral Sc(III)-Pybox Complex[7][9]

Entry	Indole	Enone	Product	Yield (%)	ee (%)
1	Indole	(E)-3-Penten- 2-one	3-(1-Methyl- 2- oxopropyl)ind ole	92	95
2	5- Methoxyindol e	Chalcone	3-(1,3- Diphenyl-3- oxopropyl)-5- methoxyindol e	85	91
3	Indole	(E)-4- Phenylbut-3- en-2-one	3-(1-Methyl- 3-phenyl-2- oxopropyl)ind ole	90	97

### **Experimental Protocols**

The following are detailed experimental protocols for key Friedel-Crafts alkylation reactions catalyzed by scandium compounds.

## General Procedure for Sc(OTf)₃-Catalyzed Alkylation of Arenes with Alkenes in an Ionic Liquid[6]

### Materials:

- Scandium(III) triflate (Sc(OTf)<sub>3</sub>)
- Aromatic hydrocarbon (e.g., benzene, toluene)
- Alkene (e.g., 1-octene, cyclohexene)



- Hydrophobic ionic liquid (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate, [BMIM]
   [PF<sub>6</sub>])
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Standard laboratory glassware

#### Procedure:

- To a stirred solution of the aromatic hydrocarbon (10 mmol) and the alkene (1 mmol) in the ionic liquid (2 mL) at room temperature, add scandium(III) triflate (0.1 mmol, 10 mol%).
- Stir the reaction mixture at the desired temperature (e.g., 25-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion of the reaction, extract the product with dichloromethane (3 x 10 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired alkylated arene.
- The ionic liquid containing the catalyst can be recovered by washing with fresh
  dichloromethane to remove any residual product and then dried under vacuum for reuse in
  subsequent reactions.

## General Procedure for Sc(OTf)₃-Catalyzed Benzylation of Arenes with Benzyl Alcohols[7][8]

#### Materials:

- Scandium(III) triflate (Sc(OTf)₃)
- Arene (e.g., anisole, toluene)



- Benzyl alcohol derivative
- Nitromethane (CH<sub>3</sub>NO<sub>2</sub>)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Standard laboratory glassware

#### Procedure:

- To a solution of the arene (2.0 mmol) and the benzyl alcohol (1.0 mmol) in nitromethane (5 mL), add scandium(III) triflate (0.01-0.1 mmol, 1-10 mol%).
- Stir the mixture at the specified temperature (e.g., room temperature to 60 °C) for the required time (typically 3-6 hours), monitoring by TLC.
- After completion, quench the reaction with saturated aqueous NaHCO₃ solution (10 mL).
- Extract the mixture with ethyl acetate (3 x 15 mL).
- Wash the combined organic layers with brine, dry over anhydrous MgSO<sub>4</sub>, and concentrate in vacuo.
- Purify the residue by flash column chromatography on silica gel to give the pure diarylmethane product.

## General Procedure for Asymmetric Friedel-Crafts Alkylation of Indoles with α,β-Unsaturated Ketones[7][9]

#### Materials:

- Scandium(III) triflate (Sc(OTf)₃)
- Chiral Pybox ligand (e.g., 2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine)



- Indole derivative
- α,β-Unsaturated ketone
- Dichloromethane (CH2Cl2), freshly distilled
- Molecular sieves (4 Å)
- Standard laboratory glassware, oven-dried

### Procedure:

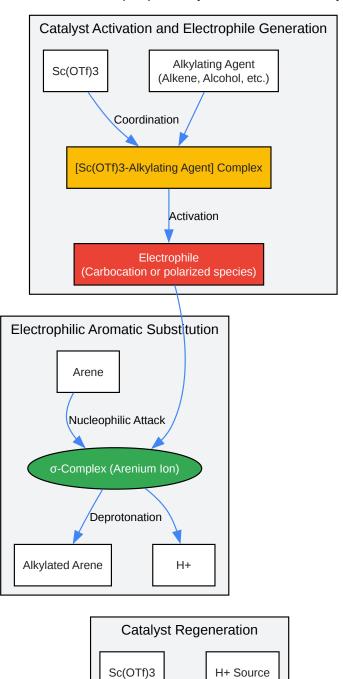
- In a flame-dried flask under an inert atmosphere (e.g., argon), prepare the chiral catalyst by stirring Sc(OTf)<sub>3</sub> (0.05 mmol) and the Pybox ligand (0.055 mmol) in CH<sub>2</sub>Cl<sub>2</sub> (2 mL) in the presence of activated 4 Å molecular sieves for 1 hour at room temperature.
- Cool the mixture to the desired reaction temperature (e.g., -20 °C).
- Add the indole (0.5 mmol) to the catalyst solution.
- Slowly add a solution of the  $\alpha$ , $\beta$ -unsaturated ketone (0.6 mmol) in CH<sub>2</sub>Cl<sub>2</sub> (1 mL) to the reaction mixture over a period of 30 minutes.
- Stir the reaction at the same temperature until the indole is completely consumed as indicated by TLC analysis.
- Quench the reaction by adding a few drops of water.
- Allow the mixture to warm to room temperature and filter through a short pad of silica gel, eluting with ethyl acetate.
- Concentrate the filtrate under reduced pressure and purify the crude product by flash chromatography on silica gel to obtain the enantioenriched 3-substituted indole.
- Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) analysis.

### **Mandatory Visualizations**



The following diagrams illustrate the key mechanistic pathways and experimental workflows associated with scandium-catalyzed Friedel-Crafts alkylation.

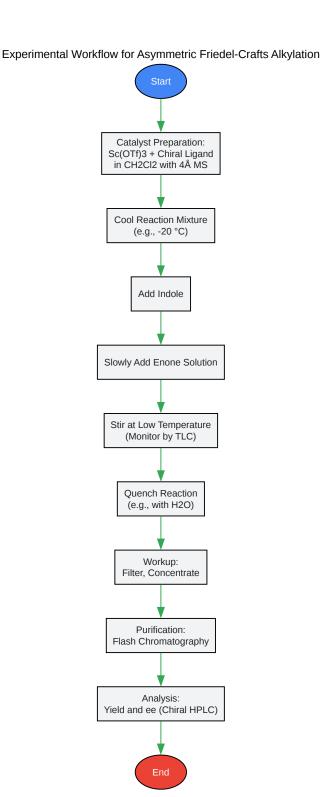
General Mechanism of Sc(OTf)3-Catalyzed Friedel-Crafts Alkylation





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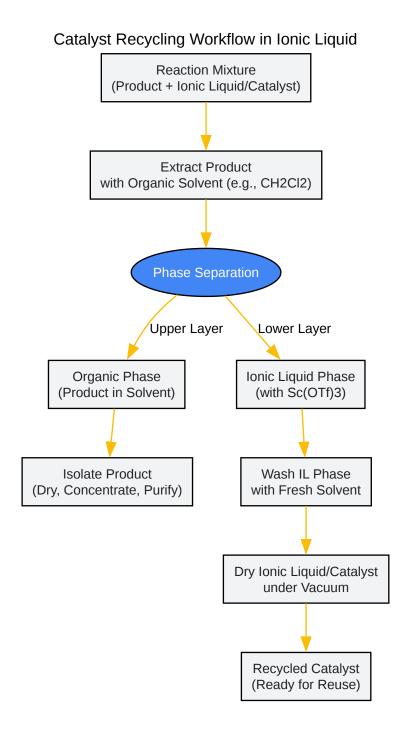
Caption: General mechanism of Sc(OTf)3-catalyzed Friedel-Crafts alkylation.





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Caption: Workflow for asymmetric Friedel-Crafts alkylation of indoles.





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Caption: Catalyst recycling workflow in an ionic liquid medium.

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